molecular formula C11H7ClN2S B090668 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 17969-48-1

2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No. B090668
CAS RN: 17969-48-1
M. Wt: 234.71 g/mol
InChI Key: CECOBIWITUICNO-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

This compound was synthesized from 2-bromo-1-(4-chlorophenyl)ethanone and 2-cyanothioacetamide as described in example 1 step 1 (1.51 g, yield 75%). 1H NMR (300 MHz, CDCl3) δ 7.84 (d, J=8.8 Hz, 2H), 7.49 (s, 1H), 7.43 (d, J=8.8 Hz, 2H), 4.18 (s, 2H). MS (ESI) m/z: Calculated for C11H7ClN2S: 234.00. found: 235.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1)=O.[C:12]([CH2:14][C:15]([NH2:17])=[S:16])#[N:13]>>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:17]=[C:15]([CH2:14][C:12]#[N:13])[S:16][CH:2]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1N=C(SC1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.